SR-717 is a non-nucleotide, small molecule agonist of the Stimulator of Interferon Genes (STING) protein. [, ] It acts as a direct mimetic of cyclic guanosine monophosphate–adenosine monophosphate (cGAMP), the natural ligand of STING. [] Discovered through a cell-based, pathway-targeted screening process, SR-717 exhibits broad interspecies and interallelic specificity. [] Its significance in scientific research stems from its ability to activate the STING pathway, a critical component of the innate immune system. [, , , , , ] Activation of the STING pathway leads to the production of type I interferons and other cytokines, initiating a cascade of immune responses. [, , ] This makes SR-717 a valuable tool for studying the STING pathway and its role in various biological processes, including antitumor immunity, inflammation, and host defense against pathogens. [, , , , , , ]
SR-717 was developed through a series of chemical modifications aimed at enhancing the efficacy and stability of STING agonists. It belongs to a class of compounds that are characterized as STING agonists, which are pivotal in activating immune responses against cancer and viral infections. The compound is classified under small-molecule drugs due to its low molecular weight and synthetic origin .
The synthesis of SR-717 involves multiple steps that focus on creating a stable and effective STING agonist. The starting materials are carefully selected to ensure high yield and purity. The synthetic route typically includes:
The synthesis has been optimized to produce SR-717 with an effective concentration (EC50) in cellular assays around 2.1 μM, demonstrating its potency as a STING activator .
The molecular structure of SR-717 is characterized by its bipyridazine core, which is essential for its interaction with the STING receptor. Detailed structural analysis reveals:
The binding interactions have been confirmed through molecular docking studies, indicating strong interactions with key residues within the STING protein .
SR-717 primarily functions through its activation of the STING pathway, leading to downstream signaling cascades that promote type I interferon production. Key reactions include:
These reactions are critical for eliciting an immune response against tumors and have been demonstrated in various cellular models .
The mechanism of action of SR-717 involves several steps:
This cascade enhances immune cell activation, particularly CD8+ T cells and natural killer cells, contributing to anti-tumor immunity .
SR-717 possesses several notable physical and chemical properties:
These properties are essential for its formulation in drug delivery systems aimed at enhancing bioavailability .
SR-717 has significant potential applications in various fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7